molecular formula C13H18N2O B2889117 1-Benzylpiperidine-3-carboxamide CAS No. 94379-05-2

1-Benzylpiperidine-3-carboxamide

Cat. No. B2889117
CAS RN: 94379-05-2
M. Wt: 218.3
InChI Key: QKDBCVUPRORMPD-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-carboxamide is a chemical compound with the formula C13H18N2O . It is used for research purposes .


Chemical Reactions Analysis

Piperidine derivatives, which include 1-Benzylpiperidine-3-carboxamide, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Reuptake Inhibitor Development

1-Benzylpiperidine-3-carboxamide derivatives have been explored for their potential as dual serotonin and norepinephrine reuptake inhibitors. A study by Paudel et al. (2015) demonstrated that 4-benzylpiperidine carboxamides, structurally related to 1-Benzylpiperidine-3-carboxamide, displayed significant reuptake inhibition, surpassing the standard drug venlafaxine HCl in efficacy (Paudel et al., 2015).

NMDA Receptor Antagonism

In the field of neuropharmacology, derivatives of 1-Benzylpiperidine-3-carboxamide have been identified as potent antagonists of the NR2B subunit-selective N-methyl-D-aspartate (NMDA) receptor. Borza et al. (2007) reported on the development of various derivatives, highlighting their low nanomolar activity and efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Cytotoxic Activity

Research by Deady et al. (2000) on benzimidazo[2,1-a]isoquinolines with carboxamide side chains, which are structurally similar to 1-Benzylpiperidine-3-carboxamide, revealed their potential cytotoxic activities. The study found that certain carboxamide derivatives were highly cytotoxic, with implications for cancer research (Deady et al., 2000).

Substance P Antagonism

Burdzhiev and Stanoeva (2010) explored derivatives of 1-Benzylpiperidine-3-carboxamide as potential Substance P (SP) antagonists. Their study synthesized compounds sharing a moiety with common SP antagonists, suggesting possible similar activities (Burdzhiev & Stanoeva, 2010).

PARP Inhibition

Penning et al. (2010) investigated phenylpiperidine-substituted benzimidazole carboxamide derivatives, including 1-Benzylpiperidine-3-carboxamide, as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors showed excellent potency, suggesting their potential in cancer therapeutics (Penning et al., 2010).

Asymmetric Hydrogenation

Royal et al. (2016) described a method using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This process efficiently synthesized enantioenriched 3-aminopiperidine derivatives, demonstrating the compound's utility in organic synthesis (Royal et al., 2016).

Corrosion Inhibition

A study by Ousslim et al. (2014) on 4-benzyl piperidine derivatives, including 1-Benzylpiperidine-3-carboxamide, showed their effectiveness as corrosion inhibitors for mild steel in phosphoric acid. This highlights an industrial application of the compound (Ousslim et al., 2014).

Future Directions

Piperidines, including 1-Benzylpiperidine-3-carboxamide, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-benzylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDBCVUPRORMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cupriavidus sp. KNK-J915 stain (FERN BP-10739) was inoculated in a medium (glycerol 1.0%, peptone 0.5%, malt extract 0.3%, yeast extract 0.3%, isovaleronitrile 0.1%, pH 7.0) sterilized in a Sakaguchi flask, and stirred and cultivated at 30° C. for 72 hours. After completion of the cultivation, the bacterial cells were collected by centrifugal separation, and suspended in 100 mM phosphate buffer (pH 7.0) to obtain a 20-fold concentrated bacterial cell suspension. To the bacterial cell suspension (100 ml), racemic 1-benzylnipecotamide (5 g) was added. The pH of the solution was adjusted to 7 using NaOH, and then the mixture was shaken at 30° C. for 60 hours. After completion of the reaction, solid substance such as bacterial cells was removed by centrifugal separation from the reaction mixture, and the pH of the mixture was adjusted to 10.0 using NaOH. The mixture was stirred at room temperature for 1 hour, and then precipitated crystal was filtrated to obtain 2.4 g of (R)-1-benzylnipecotamide. The compound was analyzed by the method of Example 1; as a result, the optical purity was 99.8% ee.
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reactant
Reaction Step One
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5 g
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reactant
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[Compound]
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suspension
Quantity
100 mL
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solvent
Reaction Step Two

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